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This guide provides a comparative analysis of the preclinical data for CVN766, a novel, highly
selective orexin-1 receptor (OXR1) antagonist, against other orexin receptor modulators. The
objective is to assess the translational potential of CVN766 in the context of psychiatric
disorders, with a focus on schizophrenia. This comparison is based on publicly available
preclinical data.

Executive Summary

CVN766 is a potent and exquisitely selective OXR1 antagonist with over 1000-fold selectivity
over the orexin-2 receptor (OXR2)[1][2][3][4]. This high selectivity is a key differentiating
feature, potentially mitigating the somnolence associated with dual orexin receptor antagonists
(DORAS) that are approved for insomnia. Preclinical studies suggest the efficacy of CVN766 in
animal models relevant to the negative and cognitive symptoms of schizophrenia[5][6]. While
direct quantitative comparisons with other orexin modulators in these specific models are
limited in publicly accessible data, this guide synthesizes the available information to provide a
framework for evaluating the translational potential of CVN766.

In Vitro Pharmacology: Receptor Binding Affinity
and Selectivity
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The in vitro pharmacological profile of CVN766 highlights its high affinity and exceptional
selectivity for the OXR1. This contrasts with DORASs such as suvorexant, daridorexant, and
lemborexant, which target both OXR1 and OXR2. SB-334867 is another selective OXR1
antagonist, included here for comparison.

. o Reference(s

Compound Target(s) IC50 (nM) pKi Selectivity
>1000-fold vs

CVN766 OXR1 8 8.14 + 0.03 [61[7]
OXR2

OXR2 >10,000 4.89 £ 0.08 [6]
Dual

Suvorexant OXR1/OXR2 - - ) [4]
Antagonist

. Dual

Daridorexant OXR1/OXR2 - - ) [8]
Antagonist
Dual

Lemborexant =~ OXR1/OXR2 - - , [9]
Antagonist
Selective

SB-334867 OXR1 - - OXR1 [10]
Antagonist

Note: IC50 and pKi values for comparator drugs in assays directly comparable to CVN766 are
not readily available in the public domain. The table reflects the stated mechanism of action.

Preclinical Efficacy in Models of Schizophrenia

CVN766 has been evaluated in key preclinical models that aim to replicate the negative and
cognitive symptoms of schizophrenia.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is widely used to study the negative symptoms of schizophrenia, such as social
withdrawal.
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Compound Species Dosing Key Findings Reference(s)

Reversal of PCP-
induced social

CVN766 Rodent - ) ] [11][12]
interaction

deficits.

Data not publicly
Suvorexant - - available in this -

model.

Data not publicly
Daridorexant - - available in this -

model.

Data not publicly
Lemborexant - - available in this -

model.

Data not publicly
SB-334867 - - available in this -
model.

Note: Quantitative dose-response data for CVN766 in this model is not yet publicly available.

Attentional Set-Shifting Task (ASST)

The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired
in individuals with schizophrenia.
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Compound Species

Dosing

Key Findings Reference(s)

CVN766 Rodent

Demonstrated
efficacy in
executive
function/attention  [11][12]
al set shifting

paradigms of

cognition.

Suvorexant -

Data not publicly
available in this -

model.

Daridorexant -

Preclinical data
suggests

potential

cognitive

benefits, but 5]
specific ASST

data is not

available.

Lemborexant -

Preclinical data
suggests no

significant impact  [13]
on cognitive

function.

SB-334867 Rat

Reduced

motivation in a
stop-signal task,

but minimal

effects on [10]
response

inhibition or

attentional

functioning.
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Note: Specific quantitative data on the performance of CVN766 in the ASST is not yet publicly
available.

Preclinical Efficacy in Models of Anxiety

CVN766 has also been assessed in a primate model of anxiety.

Marmoset Human Threat Test

This model evaluates anxiety-like responses in non-human primates.
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Compound Species Dosing Key Findings Reference(s)

Demonstrated
efficacy in the

CVN766 Marmoset - marmoset [11][12]
human threat

test of anxiety.

Data not publicly
Suvorexant - - available in this -

model.

Exerted a dose-
dependent
anxiolytic-like
effect in fear-
potentiated
startle, schedule-
: 10, 30, and 100 _
Daridorexant Rat induced [8]

mg/kg -
polydipsia, and
social stress-
induced
hyperthermia
and tachycardia

models.

Data not publicly
Lemborexant - - available in this -
model.

Data not publicly
SB-334867 - - available in this -
model.

Note: Quantitative data for CVN766 in this model is not yet publicly available.

Experimental Protocols
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Phencyclidine (PCP)-Induced Social Interaction Deficit
in Rats

¢ Objective: To model the social withdrawal symptoms of schizophrenia.
e Procedure:

o Induction of Deficit: Rats are administered PCP (e.g., 2.0 mg/kg) twice daily for seven
days, followed by a seven-day washout period[14]. This regimen has been shown to
induce a lasting deficit in social interaction.

o Test Arena: A familiar, dimly lit, open-field arena is typically used.

o Social Interaction Test: Two unfamiliar rats from the same treatment group (e.g., both
PCP-treated) are placed in the arena for a set duration (e.g., 10-15 minutes).

o Behavioral Scoring: The duration and frequency of various social behaviors are scored by
a trained observer blind to the treatment conditions. These behaviors include sniffing,
grooming, following, and aggressive postures. A key measure is the total time spent in
active social interaction.

o Drug Testing: Test compounds (e.g., CVN766) are administered prior to the social
interaction test to assess their ability to reverse the PCP-induced deficit.

Attentional Set-Shifting Task (ASST) in Mice

o Objective: To assess cognitive flexibility, a component of executive function.

o Apparatus: A testing chamber with two digging pots. The pots can be distinguished by
different digging media (e.g., sand, sawdust) and different odors.

e Procedure:

o Habituation and Training: Mice are first habituated to the testing chamber and trained to
dig in the pots to find a food reward.

o Discrimination Phases: The task consists of a series of discrimination problems where the
mouse must learn a rule to find the reward. The rule is based on either the digging
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medium or the odor.

» Simple Discrimination (SD): The mouse learns to discriminate between two stimuli
within one dimension (e.g., sand vs. sawdust).

= Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors are
added to the sand and sawdust), but the rule remains the same.

» Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced
(e.g., new types of digging media).

» Extra-Dimensional Shift (EDS): The previously irrelevant dimension becomes the
relevant one (e.g., the mouse must now pay attention to the odors, not the media).

Performance Measures: The primary measure is the number of trials required to reach a
set criterion of correct choices (e.g., 6 consecutive correct trials) for each phase. An
impairment in cognitive flexibility is indicated by a significantly increased number of trials
to criterion during the EDS phase.

Marmoset Human Threat Test

o Objective: To evaluate anxiety-like behavior in a non-human primate model.

e Procedure:

[¢]

Apparatus: The test is conducted in the marmoset's home cage.

Threat Stimulus: A human observer stands in front of the cage, either looking directly at
the marmoset (direct threat) or with their profile visible (profile threat) for a set period (e.g.,
2 minutes).

Behavioral Observation: The marmoset's behavior is recorded and later scored for
species-specific anxiety-like responses. These can include postures (e.g., slit-stare, tail-
up), vocalizations (e.g., tsik calls), and changes in activity levels (e.g., reduced
locomotion).

Drug Testing: The effects of a test compound are evaluated by administering it before the
presentation of the human threat and observing the changes in the anxiety-like behaviors
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compared to a vehicle control condition.

Signaling Pathways and Experimental Workflows
Orexin 1 Receptor (OXR1) Signaling Pathway

CVN766 acts as an antagonist at the OXR1, which is a G-protein coupled receptor (GPCR).
The primary signaling pathway for OXR1 involves its coupling to the Gq class of G-proteins[15]
[16][17][18].
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Caption: Orexin 1 Receptor (OXR1) signaling cascade initiated by Orexin-A and inhibited by
CVN766.

Experimental Workflow: Phencyclidine (PCP)-Induced
Social Interaction Deficit

The following diagram illustrates the workflow for assessing the efficacy of a compound in the
PCP-induced social interaction deficit model.
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Caption: Workflow for the PCP-induced social interaction deficit model.

Conclusion

The preclinical data available for CVN766 suggest a promising profile for a novel therapeutic
agent targeting the negative and cognitive symptoms of schizophrenia. Its high selectivity for
OXR1 may translate to a favorable safety profile, particularly concerning somnolence, a
common side effect of less selective orexin antagonists. The qualitative reports of efficacy in
relevant animal models are encouraging. However, a comprehensive assessment of its
translational potential is currently limited by the lack of publicly available quantitative dose-
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response data from these preclinical efficacy studies. Further disclosure of this data from
Cerevance will be critical for a more definitive comparison with other orexin system modulators
and for validating the therapeutic hypothesis of selective OXR1 antagonism in schizophrenia
and other psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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